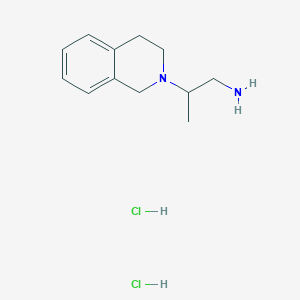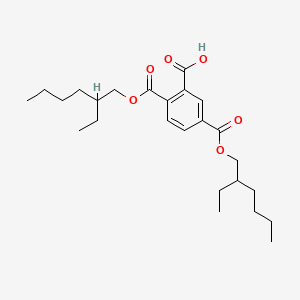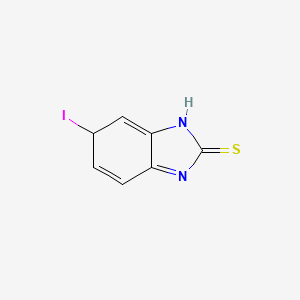
2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an iodine atom at the 5th position and a thione group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of o-phenylenediamine derivatives with carbon disulfide in the presence of iodine. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that can be easily recycled is also considered to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium carbonate to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of anticancer and antiviral drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom can also participate in halogen bonding interactions, which can enhance the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
5-Iodo-1H-benzo[d]imidazole-2(3H)-one: Similar structure but with a carbonyl group instead of a thione group.
5-Bromo-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a bromine atom instead of an iodine atom.
5-Chloro-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of the iodine atom, which can participate in halogen bonding interactions, enhancing its binding affinity to molecular targets. The thione group also provides additional reactivity, allowing for the formation of covalent bonds with nucleophilic sites on proteins and enzymes.
特性
分子式 |
C7H5IN2S |
|---|---|
分子量 |
276.10 g/mol |
IUPAC名 |
6-iodo-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
InChIキー |
ZYFWZMSLYVHLAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=S)NC2=CC1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)
![2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile](/img/structure/B12341355.png)
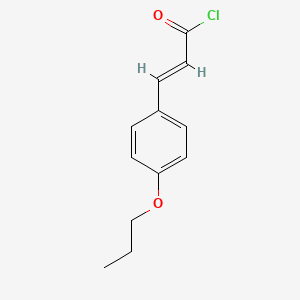
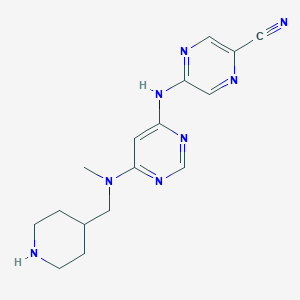
![1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12341363.png)
![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)
